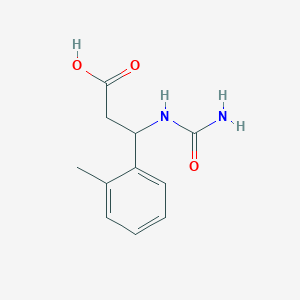

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid

描述

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid is a structurally unique compound featuring a propanoic acid backbone substituted at the β-carbon with both a carbamoylamino (urea) group and a 2-methylphenyl aromatic ring. This dual substitution confers distinct physicochemical and biological properties.

属性

IUPAC Name |

3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGHAYFBBUXGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid is an organic compound that has garnered interest due to its potential biological activities. This compound features a carbamoyl group and a substituted phenyl group, contributing to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures can modulate enzyme activities and influence cellular signaling pathways, potentially affecting metabolic processes and gene expression.

Pharmacological Effects

- Antiviral Activity : Preliminary studies indicate that related compounds exhibit antiviral properties, suggesting that this compound may also inhibit viral replication by interacting with viral proteins or cellular targets involved in viral propagation.

- Antimicrobial Properties : The compound may possess antimicrobial effects, which could be useful in developing treatments for bacterial infections .

- Neuroprotective Effects : Some evidence suggests that compounds with similar structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Studies

- Study on Antiviral Activity : A study investigated the effects of structurally related compounds on viral replication in vitro, demonstrating significant inhibition of viral load at specific concentrations.

- Neuroprotective Study : Research involving animal models showed that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress, indicating potential for neuroprotection .

In Vitro Studies

In vitro experiments have shown that the compound can modulate the activity of enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain proteolytic enzymes, which could lead to alterations in protein metabolism and cell signaling .

In Vivo Studies

Animal studies have demonstrated varying effects based on dosage:

- Low Doses : Minimal observable effects on health and metabolic function.

- High Doses : Indications of toxicity and disruption in metabolic pathways, highlighting the need for careful dosage management in therapeutic applications.

Table 2: Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid with key analogs based on substituents, properties, and biological activities derived from the evidence:

Key Observations:

Substituent Effects on Acidity and Solubility: Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl analog) increase propanoic acid acidity compared to electron-donating methyl groups . Methoxy and hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl derivative) enhance water solubility but reduce membrane permeability .

Biological Activity Trends: Antimicrobial: Carbamoylamino and urea derivatives (e.g., thiazolone analogs in ) show activity due to hydrogen-bonding interactions with microbial enzymes . Anticancer: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent cytotoxicity, likely through redox modulation or DNA damage . Analgesic: Amide/urea derivatives (e.g., ) demonstrate equipotent activity to aspirin, suggesting COX inhibition or opioid receptor interactions .

Synthetic Accessibility: Ureido-propanoic acids are typically synthesized via condensation reactions between β-amino acids and isocyanates or carbamoyl chlorides . Aromatic substituents are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling in advanced intermediates .

准备方法

General Synthesis Approaches

Given the structure of 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, synthetic strategies would likely involve:

- formation of the propanoic acid derivative This could involve various standard organic chemistry reactions such as Wittig reactions, Grignard reactions, or Michael additions to build the propanoic acid backbone.

- introduction of the carbamoylamino group This typically involves the reaction of an amine with an isocyanate. Peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI) can facilitate the formation of the carbamoylamino linkage.

Synthesis of Carbamate Derivatives

- Linifanib Prodrugs Research on self-assembling tyrosine kinase inhibitors explores the synthesis of carbamate derivatives. The synthesis of carbamate derivatives of linifanib was achieved through specific chemical reactions. These methods could be adapted for synthesizing the target compound.

Peptide Coupling Reactions

- Formation of Linkages Common methods for forming carbamate and amide linkages include peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI).

Reaction Mechanism

- Amide Bond Formation The mechanism of amide bond formation using HATU as the coupling agent and DIPEA as the base.

- Carboxylic Acid Activation Carboxylic acid activation by thionyl chloride.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves carbamoylation of a pre-functionalized phenylpropanoic acid precursor. For example, coupling 2-methylphenyl isocyanate with a β-amino propanoic acid derivative using carbodiimide crosslinkers (e.g., DCC/DMAP) under anhydrous conditions. Stereochemical control requires chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution .

- Key Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:isocyanate) influence yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.3 ppm) and carbamoyl NH groups (δ 5.5–6.2 ppm).

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch, carbamoyl) and ~1700 cm⁻¹ (carboxylic acid) confirm functional groups.

- HPLC-MS : ESI-MS in negative mode detects [M-H]⁻ ions (m/z 242.66 for C₁₀H₁₁ClN₂O₃) .

Q. How do the functional groups in this compound influence its reactivity in aqueous versus organic solvents?

- Methodology : The carbamoylamino group undergoes hydrolysis under acidic/basic conditions, while the carboxylic acid moiety participates in salt formation (e.g., with NaOH). Solubility tests in DMSO (high solubility) versus water (low solubility) guide solvent selection for reactions. Stability studies (pH 2–12, 25–60°C) quantify degradation kinetics .

Advanced Research Questions

Q. How can QSAR models predict the pharmacological activity of this compound against enzyme targets?

- Methodology :

Descriptor Calculation : Use software (e.g., MOE, Schrödinger) to compute molecular descriptors (logP, polar surface area, H-bond donors/acceptors).

Training Data : Curate bioactivity data from analogs (e.g., IC₅₀ values for kinase inhibition ).

Model Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.7 indicates robustness) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

- Methodology :

- Orthogonal Assays : Compare results from fluorescence-based (high sensitivity) and radiometric (high specificity) enzyme assays.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to validate binding modes .

- Buffer Optimization : Test activity in varying ionic strengths (e.g., 50–200 mM NaCl) and co-solvents (e.g., 1% DMSO) .

Q. How can molecular docking elucidate interactions between this compound and therapeutic targets like GPCRs?

- Methodology :

Protein Preparation : Retrieve GPCR structures (e.g., β₂-adrenergic receptor) from the PDB; optimize protonation states using PROPKA.

Docking : Use AutoDock Vina with a grid box centered on the orthosteric site.

Analysis : Prioritize poses with hydrogen bonds to Ser/Thr residues and π-π stacking with aromatic side chains .

Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., dimerization)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。